Urea sulfate

説明

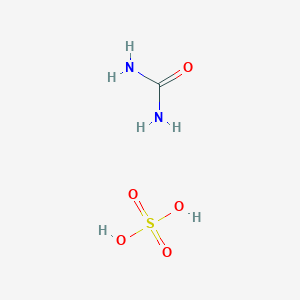

Structure

2D Structure

特性

CAS番号 |

19082-42-9 |

|---|---|

分子式 |

CH6N2O5S |

分子量 |

158.14 g/mol |

IUPAC名 |

carbamoylazanium;hydrogen sulfate |

InChI |

InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4) |

InChIキー |

SSBRSHIQIANGKS-UHFFFAOYSA-N |

SMILES |

C(=O)(N)N.OS(=O)(=O)O |

正規SMILES |

C(=O)([NH3+])N.OS(=O)(=O)[O-] |

他のCAS番号 |

21351-39-3 19082-42-9 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive |

関連するCAS |

17103-31-0 |

製品の起源 |

United States |

Synthetic Methodologies and Preparative Techniques

Direct Reaction Pathways of Urea (B33335) and Sulfuric Acid

The direct reaction between urea and sulfuric acid is a primary method for producing urea sulfate (B86663). This exothermic reaction can yield different products depending on the precise control of reaction conditions. google.comjustia.com The reaction's high heat of reaction necessitates careful temperature management to prevent decomposition and the formation of undesirable byproducts such as sulfamic acid and ammonium (B1175870) sulfamate. google.comgoogleapis.com

The stoichiometry of the reactants, specifically the molar ratio of urea to sulfuric acid, is the determining factor in the synthesis of either monourea sulfate or dithis compound. acs.org By controlling the proportions of the reactants fed into the reaction zone, a product of a predetermined composition can be achieved. google.com

Monothis compound (H₂SO₄·CO(NH₂)₂): This compound is formed when urea and sulfuric acid are reacted in an equimolar ratio (1:1).

Dithis compound (H₂SO₄·2CO(NH₂)₂): This compound is produced when a 2:1 molar ratio of urea to sulfuric acid is used. acs.org

Historical studies have confirmed the existence of both solid H₂SO₄·CO(NH₂)₂ and H₂SO₄·2CO(NH₂)₂ precipitating from a ternary CO(NH₂)₂-H₂SO₄–H₂O mixture at temperatures of 10 and 25 °C. acs.org

Table 1: Stoichiometry of this compound Compounds

| Product Name | Molar Ratio (Urea:H₂SO₄) |

|---|---|

| Monothis compound | 1:1 |

A Chinese patent describes a preparation method where the mass ratio of a 46% urea solution to a 98% sulfuric acid solution can range from 11.83:1 to 2:1 to produce this compound particles. google.com

Precise control of temperature and pressure is critical for optimizing the synthesis of this compound and ensuring product stability. The highly exothermic nature of the urea-sulfuric acid reaction makes temperature control particularly challenging in large-scale production. google.comjustia.com

Reaction temperatures are generally maintained below the incipient decomposition temperature of the specific urea-sulfate composition being produced. google.comunifiedpatents.com One method suggests that if sulfuric acid is added too quickly to urea, temperatures can reach 200° to 225° F (about 93° to 107° C), leading to gas emissions and changes in product characteristics. google.com Preferred temperatures are often cited in the range of 160° to 200° F (71° to 93° C). google.com

Other processes describe reacting an aqueous urea solution with sulfuric acid at temperatures ranging from 25 to 250° C and pressures from 0.1 to 250 bar. ureaknowhow.com Another patented method involves preheating the urea solution to 75°C–118°C and the sulfuric acid solution to 60°C–100°C before they are introduced into the reactor. google.com To manage the reaction heat, some processes employ direct heat exchange with an air-water spray, which avoids the need for a large volume of existing product to act as a heat sink. justia.com

Table 2: Exemplary Reaction Conditions for Direct this compound Synthesis

| Parameter | Range | Source |

|---|---|---|

| Reaction Temperature | 25 to 250 °C | ureaknowhow.com |

| Reaction Pressure | 0.1 to 250 bar | ureaknowhow.com |

| Urea Solution Preheating | 75 to 118 °C | google.com |

Stoichiometric Considerations in Mono- and Dithis compound Synthesis.

Cocrystal Formation and Adduct Synthesis

An alternative to direct synthesis is the formation of cocrystals and adducts, particularly with calcium sulfate, which can yield products with modified properties.

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a sustainable and efficient method for synthesizing this compound cocrystals. mdpi.com This technique can be used to produce crystalline calcium this compound ([Ca(urea)₄]SO₄) from urea and various calcium sulfate compounds. researchgate.netirb.hr

The mechanochemical synthesis of the calcium this compound cocrystal, specifically CaSO₄·4(CO(NH₂)₂), is commonly achieved using gypsum (CaSO₄·2H₂O) as the calcium sulfate source. mdpi.comhive.blog The reaction involves milling urea and gypsum, typically in a 4:1 molar ratio. mdpi.comresearchgate.net This process combines the parent materials into a new, single crystalline structure. mdpi.com

The synthesis can be performed in a planetary mill. For example, a 30g batch of precursors (urea and gypsum) with a 4:1 molar ratio can be milled with stainless steel balls for 1 hour at 500 rpm to achieve nearly complete conversion. mdpi.com The water released from the gypsum precursor during the reaction is typically removed by drying the product overnight. mdpi.com

Research has also explored using other calcium sulfate analogs with varying amounts of crystalline water (CaSO₄·xH₂O, where x = 0, 0.5, 2), such as anhydrous calcium sulfate and calcium sulfate hemihydrate. researchgate.netirb.hr Time-resolved data reveals that the presence of crystalline water in the reagents is crucial and largely dictates the reactivity of the different calcium sulfate forms. researchgate.netirb.hracs.org Interestingly, neat milling of urea with calcium sulfate hemihydrate appears to proceed more rapidly than the reaction with dihydrate (gypsum). irb.hr

Temperature is a key parameter in optimizing mechanochemical synthesis. Research has shown that conducting these reactions at elevated temperatures significantly increases the reaction rate across all scales of synthesis. researchgate.netirb.hracs.org For instance, the synthesis of the [Ca(urea)₄]SO₄ cocrystal can be accelerated at elevated temperatures. researchgate.net

The process can be monitored using in-situ techniques like Raman spectroscopy and synchrotron powder X-ray diffraction to analyze the evolution of the mixture during milling. irb.hrhive.blog Studies comparing reactions at room temperature and at 70°C show that elevated temperatures lead to faster and more complete conversion. irb.hr This thermal control allows for a more energy-efficient process, with energy consumption for complete conversion being significantly reduced when scaling up from a mixer mill to a planetary mill or a twin-screw extruder. researchgate.netirb.hracs.org

Table 3: Energy Consumption in Thermally-Controlled Mechanochemical Synthesis

| Milling Equipment | Scale | Temperature | Energy Consumption (W h/g) |

|---|---|---|---|

| Mixer Mill | 200 mg | 70 °C | 7.6 |

| Planetary Mill | 50 g | - | 3.0 |

| Planetary Mill | 100 g | - | 4.0 |

Source: researchgate.netirb.hracs.org

Mechanochemical Synthesis Approaches

Small-Scale and Scale-Up Methodologies

Mechanochemical methods, such as planetary milling and twin-screw extrusion, have been effectively employed for the synthesis of urea-containing cocrystals. These techniques offer advantages in terms of atom and energy efficiency.

Planetary Milling: Small-scale synthesis of calcium this compound ([Ca(urea)₄]SO₄) has been successfully performed using a shaker mill with 200 mg of reactants. acs.org For larger quantities, planetary milling has been scaled up to produce 15-gram batches of metal sulfate urea cocrystals. acs.orgureaknowhow.com For instance, a Retsch PM100 planetary mill operating at 500 rpm for 5 minutes was used to produce sufficient material for soil experiments. acs.org In the synthesis of CaSO₄·4urea, a planetary mill was used with a 4:1 molar ratio of urea to gypsum, milling at 500 rpm for one hour to achieve near-complete conversion. mdpi.com

Twin-Screw Extrusion: For continuous production, twin-screw extrusion has proven to be a viable scale-up method. irb.hr A 21 mm horizontal twin-screw extruder produced calcium this compound at an average yield of approximately 5.5 g/min (about 330 g/h). acs.orgirb.hr This method demonstrates a significant improvement in production capacity compared to batch processes. irb.hr

| Method | Scale | Typical Yield | Energy Consumption | Reference |

|---|---|---|---|---|

| Mixer Mill | 200 mg | - | 7.6 Wh/g at 70°C | acs.orgirb.hr |

| Planetary Mill | 50 g | - | 3.0 Wh/g | acs.orgirb.hr |

| 100 g | - | 4.0 Wh/g | acs.orgirb.hr | |

| Twin-Screw Extruder | Continuous | ~5.5 g/min (~330 g/h) | 4.0 Wh/g | acs.orgirb.hr |

Synthesis of Metal Sulfate Urea Cocrystals

Mechanochemical synthesis has been utilized to create novel fertilizer materials by combining urea with metal sulfates.

Zn- and Cu-Sulfate Urea Cocrystals: Researchers have successfully synthesized zinc and copper sulfate urea cocrystals. acs.orgureaknowhow.com This was achieved through a mechanochemical reaction where zinc and copper carbonates were reacted with solid urea-sulfuric acid cocrystals. acs.orgureaknowhow.com The specific products formed were CuSO₄·3CO(NH₂)₂·H₂O and ZnSO₄·CO(NH₂)₂·2H₂O. acs.orgureaknowhow.com The synthesis of CuSO₄·3CO(NH₂)₂·H₂O involved reacting basic copper carbonate, this compound, and urea. acs.org Similarly, ZnSO₄·CO(NH₂)₂·2H₂O was formed from basic zinc carbonate, this compound, and water through liquid-assisted grinding. acs.org The crystal structures of these cocrystals were confirmed using powder X-ray diffraction. acs.orgureaknowhow.com

Crystallization Techniques for Adduct Formation

The formation of adducts between urea and sulfuric acid can be achieved through crystallization from solution. One method involves introducing urea into an aqueous sulfuric acid solution at approximately 50°C. google.com This process leads to the crystallization of a urea-sulfate suspension, which can then be filtered and dried. google.com

Solid-State Synthesis via Functionalized Silica (B1680970)

Functionalized silica has been explored as a support for the synthesis of urea-based compounds. Rice husk ash, a source of silica, can be treated to create a support for immobilizing functional organic molecules. ajgreenchem.com In one method, the silica is modified to have chloride end groups, which can then be replaced by urea. ajgreenchem.com The amine groups on the resulting catalyst can then be treated with sulfuric acid to yield a quaternary ammonium salt. ajgreenchem.com This approach creates a heterogeneous catalyst with potential applications in various chemical reactions. ajgreenchem.com

Sustainable and Energy-Efficient Synthetic Routes

Efforts to develop more environmentally friendly and energy-efficient methods for producing urea-based compounds are ongoing.

Attenuated Reaction Conditions for Reduced Environmental Impact

Research has explored the synthesis of urea under milder conditions to lessen the environmental footprint. frontiersin.org One approach involves bubbling ammonia (B1221849) and carbon dioxide through a solution at near-ambient conditions (0°C and 1 bar) to form an ammonium carbamate (B1207046) precipitate. frontiersin.org This intermediate is then reacted under relatively attenuated conditions of 140°C and 14 bar to produce urea with a significantly lower energy demand compared to traditional industrial processes that require temperatures of 170–220°C and pressures of around 150 bar. frontiersin.orgwikipedia.org Another method for producing urea-ammonium sulfate involves reacting urea and ammonium sulfate in proportions that create a fluid mixture at temperatures between 250°F and 325°F, which is suitable for prilling and granulation. google.com

Chemical Reactivity and Reaction Mechanisms

Hydrolytic Degradation Pathways

The hydrolysis of urea (B33335), and by extension urea sulfate (B86663), can proceed through both enzymatic and non-enzymatic routes, each influenced by various environmental conditions.

Enzymatic Hydrolysis Mechanisms (e.g., Urease Activity in Soil)

The enzymatic hydrolysis of urea is predominantly catalyzed by the enzyme urease, which is widespread in soils, plants, and various microorganisms. rsc.orge3s-conferences.org This process is a critical step in the nitrogen cycle. rsc.org The presence of urease significantly accelerates the hydrolysis of urea, making it up to 10^4 times faster than the non-enzymatic reaction. rsc.org

Several factors can influence the rate of enzymatic hydrolysis. For instance, the application of nitrogen fertilizers like granular urea and ammonium (B1175870) sulfate has been shown to increase urease activity in the soil. plantarchives.org This is attributed to the increased nitrogen concentration, which supports the growth of microorganisms that produce urease. plantarchives.org Conversely, substances like humic acid can inhibit urease activity. plantarchives.orgresearchgate.net The rhizosphere, the soil region around plant roots, typically exhibits higher urease activity compared to the bulk soil, likely due to root exudates that support microbial populations. researchgate.net

Non-Enzymatic Degradation Mechanisms in Aqueous and Environmental Systems

In the absence of enzymes, urea can undergo hydrolysis in aqueous solutions, although at a much slower rate. rsc.org This non-enzymatic degradation is essentially the chemical decomposition of urea in water. The reaction is of the first order with respect to urea. mdpi.com In aqueous media, urea slowly equilibrates with ammonium cyanate. wikipedia.org

The decomposition of urea in water can be influenced by the presence of acids. Studies have shown that acidic conditions can inhibit the decomposition of urea rather than acting as a catalyst. mdpi.com The reaction rates in water alone are often lower than in acid solutions due to the higher ionic strength of the acid solution. mdpi.com Non-enzymatic decomposition of urea can also be promoted by heat-activated peroxydisulfate (B1198043) (PDS), which can break down urea into ammonium and nitrate (B79036) ions. nih.gov

Influence of Environmental Factors on Hydrolysis Kinetics

The kinetics of urea hydrolysis, both enzymatic and non-enzymatic, are significantly affected by several environmental factors.

| Environmental Factor | Influence on Hydrolysis Kinetics |

| Temperature | Generally, an increase in temperature accelerates the rate of hydrolysis. However, very high temperatures can lead to the denaturation of the urease enzyme, thereby inhibiting enzymatic hydrolysis. mdpi.com |

| pH | Urease activity is highly dependent on pH, with an optimal range typically between 7 and 7.5 for jack bean urease. rsc.org Extreme pH values can lead to the protonation or deprotonation of functional groups on the enzyme's active site, reducing its catalytic efficiency. rsc.org |

| Moisture | Soil moisture content is a critical factor, as water is a reactant in the hydrolysis process. unife.it |

| Soil Type | Different soil types can exhibit varying levels of urease activity, influencing the rate of urea hydrolysis. unife.it |

| Organic Matter | The effect of organic matter on urease activity can be contradictory, with some studies reporting an increase and others a decrease in activity. unife.it |

| Ionic Strength | The ionic composition of the soil solution can impact the rate of urea hydrolysis. Salts such as chlorides and sulfates of sodium have been reported to reduce urease activity. |

Thermal Decomposition Processes

When subjected to high temperatures, urea sulfate undergoes thermal decomposition, a complex process involving the formation of various intermediates and by-products.

Identification of Intermediate and By-Product Formation

The thermal decomposition of urea begins at its melting point, around 133°C. mdpi.com As the temperature increases, it decomposes into isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). mdpi.com Isocyanic acid is highly reactive and can further react with undecomposed urea to form biuret (B89757) and triuret. mdpi.com

Further heating leads to a series of complex reactions. researchgate.net At temperatures above 190°C, biuret decomposes to form cyanuric acid, ammelide (B29360), and ammeline. capes.gov.br These reactions are significantly accelerated at temperatures exceeding 193°C. capes.gov.br The formation of these products appears to be complete by 250°C, after which sublimation and further decomposition of these products occur. capes.gov.br A general reaction network for the decomposition of urea involves key intermediates like isocyanic acid, biuret, triuret, and final products such as cyanuric acid, ammelide, ammeline, and melamine. researchgate.net

The table below summarizes the key intermediates and by-products formed during the thermal decomposition of urea.

| Temperature Range | Key Events and Products |

| ~133°C | Melting of urea. |

| 140-180°C | Decomposition to isocyanic acid and ammonia. mdpi.com |

| >190°C | Decomposition of biuret to cyanuric acid, ammelide, and ammeline. capes.gov.br |

| ~210°C | Formation of a solid foam-like structure. kit.edu |

| >250°C | Sublimation and decomposition of cyanuric acid and other by-products. capes.gov.br |

| >360°C | Decomposition of high-temperature deposits like ammelide and ammeline. kit.edu |

Thermodynamic and Kinetic Modeling of Decomposition

The complex nature of urea's thermal decomposition has led to the development of detailed kinetic models to understand and predict the formation of by-products. These models are often based on data from thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature. capes.gov.br

Kinetic models for urea decomposition typically divide the process into several temperature regions, each characterized by specific reactions. kit.edu For instance, one model describes four regions: urea melting and decomposition (up to 190°C), biuret decomposition (190-250°C), cyanuric acid sublimation (250-360°C), and decomposition of high-temperature deposits (above 360°C). kit.edu

Recent models have incorporated thermodynamic effects, such as phase transitions and the formation of eutectic mixtures (e.g., urea and biuret), to provide a more accurate description of the decomposition process. kit.edu These models aim to predict the evolution of different chemical species as a function of temperature and time, which is crucial for applications where the controlled decomposition of urea is required. The activation energies for key decomposition reactions, such as that of urea and cyanuric acid, have been determined through these modeling efforts. mdpi.com

Interaction with Acidic Media and Salt Formation

Urea, with a pKb of 13.9, functions as a weak base. wikipedia.org In the presence of strong acids, such as sulfuric acid, it undergoes protonation. This acid-base neutralization reaction results in the formation of a salt. amootiranian.com When urea reacts with sulfuric acid, it can form this compound, a compound that exists as mono- or diurea sulfates. ontosight.aigoogle.comgoogle.com The formation of these salts is a highly exothermic reaction, which can make temperature control challenging in large-scale production. google.comgoogle.com

The chemical formula for this compound can be represented as (NH₂)₂CO·H₂SO₄ or C₂H₁₀N₄O₅S, indicating a complex formed from urea and sulfuric acid. ontosight.aiontosight.ai Specifically, this compound (2:1) consists of two molecules of urea and one molecule of sulfuric acid. ontosight.ailookchem.com The resulting compound is a white, crystalline solid that is highly soluble in water and other polar solvents. ontosight.aiontosight.ailookchem.com

The reaction of urea with sulfuric acid is a critical process in various industrial applications, including the production of fertilizers. amootiranian.com In some contexts, the reaction between urea and sulfuric acid can lead to the formation of ammonium sulfate and carbon dioxide. amootiranian.com However, stable solutions of urea and sulfuric acid containing mono- and diurea sulfates can be produced under controlled conditions, specifically by managing the temperature to prevent decomposition. google.comunifiedpatents.com The incipient decomposition temperature for these formulations typically ranges from approximately 155°F to 176°F (about 68°C to 80°C). google.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | (NH₂)₂CO·H₂SO₄ or C₂H₁₀N₄O₅S | ontosight.aiontosight.ai |

| Appearance | White crystalline solid | ontosight.ailookchem.com |

| Solubility | Highly soluble in water and polar solvents | ontosight.ailookchem.com |

| Molar Ratio (Urea:Sulfuric Acid) | 2:1 for dithis compound | ontosight.ailookchem.com |

| Melting Point | Approx. 180-185°C | ontosight.ai |

Sulfonation Mechanisms of Urea (Relevant to Sulfate Formation Pathways)

The formation of this compound is intrinsically linked to the sulfonation of urea. This reaction has been a subject of detailed study, particularly in the context of synthesizing other important chemicals like sulfamic acid, where urea sulfonation is a key step. researchgate.net

Research using density functional theory (DFT) to model the sulfonation of urea in oleum (B3057394) has provided significant insights into the reaction mechanism. researchgate.net In this process, the true sulfonating agent is identified as the HSO₃⁺ cation. researchgate.net The interaction between urea and the HSO₃⁺ cation can form several possible complexes. researchgate.net

The key steps and findings in the sulfonation mechanism are as follows:

Complex Formation: Six potential complexes between urea and the HSO₃⁺ cation have been identified. researchgate.net Of these, two are considered reactive and are formed through the bonding of a nitrogen atom in urea with the sulfur atom of the HSO₃⁺ cation. researchgate.net

Activation Barrier: A highly stable, but non-reactive, complex can also form when the oxygen atom of urea bonds with the sulfur of HSO₃⁺. researchgate.net This complex is separated from the reactive complexes by a significant activation barrier of 149.86 kJ/mol, which effectively inactivates the starting materials. researchgate.net

Intermediate Formation: The first stable intermediate in the sulfonation process is isocyanic acid. researchgate.net

Subsequent Reaction Pathways: Following the formation of isocyanic acid, it reacts with sulfuric acid via two possible mechanisms:

Formation of urethane-like structures (NH₂COOSO₃H). researchgate.net

Formation of carbamic acid. researchgate.net

The second mechanism, proceeding through carbamic acid, is favored as it occurs under much milder conditions. researchgate.net The influence of the solvent, such as 100% sulfuric acid, has been shown to affect the activation energies of these pathways. researchgate.net For instance, the maximum activation energy for the second mechanism is significantly lower (57.38 kJ/mol with a COSMO solvent model) compared to the first mechanism (167.37 kJ/mol with the same model), making it the preferred route. researchgate.net

Table 2: Comparison of Proposed Sulfonation Mechanisms for Urea

| Mechanism Feature | Mechanism 1 (via Urethane-like structure) | Mechanism 2 (via Carbamic acid) | Source(s) |

|---|---|---|---|

| Key Intermediate | NH₂COOSO₃H | Carbamic Acid | researchgate.net |

| Activation Energy (COSMO solvent model) | 167.37 kJ/mol | 57.38 kJ/mol | researchgate.net |

| Number of Elementary Acts | 6 | 7 | researchgate.net |

| Reaction Conditions | Harsher | Milder | researchgate.net |

Advanced Characterization Techniques in Urea Sulfate Research

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is the definitive method for determining the crystalline structure of solid materials. It provides information on atomic arrangement, crystal lattice dimensions, and phase purity.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials, including cocrystals of urea (B33335) sulfate (B86663). mdpi.com It is routinely used to confirm the formation of a new crystalline phase during synthesis and to assess its purity.

In the synthesis of urea sulfate cocrystals, such as those with calcium, zinc, or copper sulfate, PXRD is the primary method of verification. mdpi.comacs.org The formation of a new cocrystal is confirmed when the experimental PXRD pattern of the product shows a unique set of diffraction peaks that is distinct from the patterns of the individual starting materials (e.g., urea and gypsum). irb.hrmdpi.com The absence of peaks corresponding to the reactants in the product's diffractogram indicates a complete reaction and a pure cocrystal phase. mdpi.com The experimental pattern can also be compared to a simulated pattern derived from single-crystal X-ray diffraction data to confirm the identity and structure of the synthesized material. irb.hr

Table 3: Conceptual PXRD Peak Comparison for Cocrystal Identification

| Compound | Key Characteristic 2θ Peaks (Conceptual) | Role | Source(s) |

|---|---|---|---|

| Urea | Peak A, Peak B | Reactant | mdpi.comresearchgate.net |

| Metal Sulfate (e.g., Gypsum) | Peak C, Peak D | Reactant | irb.hrmdpi.com |

| This compound Cocrystal | Peak X, Peak Y, Peak Z (New Peaks) | Product | mdpi.comacs.org |

Single Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This technique is crucial for understanding the bonding, crystal packing, and molecular geometry of this compound and its related co-crystals. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can resolve its unit cell dimensions, space group, and atomic coordinates.

For instance, while a definitive crystal structure for a simple 1:1 this compound adduct is not widely reported, research on related complex structures provides significant insight. The analysis of hexakis(urea)cobalt(II) sulfate monohydrate, a metal-urea complex, revealed an orthorhombic crystal system with the noncentrosymmetric space group Pca21. ymerdigital.com Similarly, studies on co-crystals formed between tetraethylammonium (B1195904) hydrogen sulfate and urea have identified complex crystal structures, such as a triclinic system with a P-1 space group for the compound 2Et4N·2HSO₄·H₂SO₄·3U. Research has also confirmed the crystal form of a urea-sulfuric acid adduct with a 2:1 molar ratio, H₂SO₄·2CO(NH₂)₂, which is noted for its high nitrogen content. ureaknowhow.com

These structural determinations are fundamental, providing the foundational data upon which other properties are interpreted.

Table 1: Crystallographic Data for Selected Urea-Sulfate Related Compounds

| Compound | Crystal System | Space Group | Key Cell Parameters (Å) | Reference |

| Hexakis(urea)cobalt(II) sulfate monohydrate | Orthorhombic | Pca21 | a=15.0549, b=7.2105, c=20.0284 | ymerdigital.com |

| 2Et₄N·2HSO₄·H₂SO₄·3U | Triclinic | P-1 | a=8.778, b=11.334, c=12.215 | |

| Urea Sulphamic Acid (USA) | - | - | Cell parameters determined | aip.org |

| CaSO₄·4CO(NH₂)₂ | Triclinic | - | Pseudotetragonal cell with linear chains of CaSO₄ | nsf.gov |

Thermal Analysis Techniques

Thermal analysis techniques are vital for assessing the stability, decomposition behavior, and phase transitions of this compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods used for this purpose. kit.edu

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is essential for determining the thermal stability and decomposition profile of this compound. The resulting data reveals the temperatures at which decomposition events occur and the mass loss associated with each step.

Studies on pure urea show a multi-stage decomposition process. The first significant mass loss occurs between 140°C and 250°C, involving the formation of by-products like biuret (B89757) and ammonia (B1221849). mdpi.comresearchgate.net Subsequent stages at higher temperatures correspond to the decomposition of these intermediates. mdpi.comnih.gov For urea-sulfuric acid compositions, the decomposition temperature is influenced by the molar ratio of the components. Compositions with a urea-to-sulfuric acid molar ratio of 2:1 or higher can begin to decompose at temperatures as low as 70°C. In contrast, those with a ratio of 1:1 or less start to decompose around 80°C. The TGA curve for a solid this compound catalyst supported on silica (B1680970) (RHAUR-SO₄H) indicated thermal stability up to 252°C.

Table 2: Decomposition Temperatures of Urea and Related Compounds from TGA

| Compound/Mixture | Onset of Decomposition/Mass Loss Stage | Reference(s) |

| Pure Urea | First stage of mass loss: 140°C - 250°C | mdpi.com |

| Pure Urea | Second stage of mass loss (biuret decomposition): >180-200°C | mdpi.comnih.gov |

| Pure Urea | Third stage of mass loss (cyanuric acid decomposition): >330°C | mdpi.com |

| Urea-Sulfuric Acid (≥2:1 molar ratio) | Begins to decompose at ~70°C | |

| Urea-Sulfuric Acid (≤1:1 molar ratio) | Begins to decompose at ~80°C | |

| Urea-formaldehyde (UF) composites | Major decomposition peak (DTG): ~250°C - 350°C | researchgate.net |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and other phase transitions. ucl.ac.uknih.gov

In the context of this compound, DSC provides critical information on how the interaction between urea and sulfuric acid alters their thermal behavior. Pure urea exhibits a distinct endothermic peak corresponding to its melting point, typically observed between 132°C and 141°C. mdpi.commdpi.comresearchgate.net DSC analysis of the co-crystal CaSO₄·4urea shows that this melting peak of urea is absent, indicating that the urea molecules are stabilized within the co-crystal structure. Instead, a broad endotherm appears at higher temperatures (above 200°C), which is associated with phase transitions of the calcium sulfate component. mdpi.com Similarly, in the formation of gypsum-urea, the characteristic endothermic peaks of urea disappear as the reaction progresses, being replaced by a new peak around 201°C, typical of the gypsum-urea product. mdpi.com

Table 3: Key Thermal Events for Urea and Urea-Sulfate Co-crystals by DSC

| Compound | Temperature (°C) | Observed Event | Reference(s) |

| Pure Urea | ~132-141 | Melting (Endotherm) | mdpi.commdpi.comresearchgate.net |

| Pure Urea | ~230-249 | Decomposition / By-product melting (Endotherm) | mdpi.com |

| CaSO₄·4urea | >200 | Broad endotherm (CaSO₄ phase transition) | mdpi.com |

| Gypsum-Urea | ~201 | Characteristic endotherm of the product | mdpi.com |

| Urea-Ellagic Acid | 222 | Melting point of the co-crystal (Endotherm) | nih.gov |

Elemental and Surface Characterization

To confirm the bulk composition and analyze the surface chemistry of this compound, researchers rely on elemental and surface-specific analytical techniques.

CHNS Elemental Analysis

CHNS elemental analysis is a combustion-based technique that provides the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. ukm.mymeasurlabs.com This analysis is fundamental for verifying the stoichiometry of a synthesized this compound compound. By comparing the experimentally determined elemental percentages with the theoretical values calculated from the compound's molecular formula, researchers can confirm the purity and successful formation of the target material. analysis.rsthermofisher.com For example, in the synthesis of a 2:1 urea to sulfuric acid co-crystal, CHNS analysis would be used to confirm that the nitrogen and sulfur content aligns with the theoretical percentages for C₂H₁₀N₄O₆S.

Table 4: Representative CHNS Elemental Analysis Data (Theoretical vs. Experimental)

| Element | Theoretical wt. % (for C₂H₁₀N₄O₆S) | Experimental wt. % (Hypothetical) | Interpretation |

| Carbon | 10.90% | 10.85% | Close agreement suggests correct carbon stoichiometry. |

| Hydrogen | 4.58% | 4.61% | Close agreement suggests correct hydrogen stoichiometry. |

| Nitrogen | 25.44% | 25.39% | Close agreement confirms the expected nitrogen content from urea. |

| Sulfur | 14.56% | 14.51% | Close agreement confirms the expected sulfur content from sulfuric acid. |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) for Surface Composition

To investigate the elemental composition at the surface, two complementary techniques are often used: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX).

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that analyzes the top 1-10 nanometers of a material. cea.fr It provides not only the elemental composition but also crucial information about the chemical states and bonding environments of the detected elements. nih.govsare.org In this compound research, XPS can be used to confirm the presence of sulfur (from sulfate) and nitrogen (from urea) on the surface of a crystal or granule and to study the binding energies of the C 1s, O 1s, N 1s, and S 2p electrons, which provides insight into the chemical interactions between the urea and sulfate moieties. acs.orgresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) , typically coupled with a Scanning Electron Microscope (SEM), provides elemental analysis from a larger interaction volume, on the order of micrometers deep. ipfdd.deeag.com While less surface-specific than XPS, EDX is invaluable for mapping the elemental distribution across a sample's surface and for obtaining semi-quantitative compositional data. iosrjournals.org For instance, in a study of H₂SO₄ doped urea crystals, EDX analysis was used to confirm the presence and distribution of sulfur within the crystal matrix. researchgate.net

Together, XPS and EDX offer a comprehensive picture of the elemental makeup of this compound, from the outermost atomic layers to the near-surface bulk.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the study of this compound and related compounds, SEM provides valuable insights into crystal shape, size distribution, surface texture, and the presence of defects. While detailed SEM studies specifically focused on pure this compound are not extensively available in publicly accessible literature, morphological analyses of related urea-based adducts and mixtures provide comparative insights.

Research on adducts of urea with other sulfates, such as urea thiourea (B124793) sodium sulfate (UTNS), has utilized SEM to reveal their crystal morphology. Studies show that UTNS crystals, grown by slow evaporation, exhibit a well-developed morphology with multiple habit faces. iosrjournals.org These crystals demonstrate a layered growth pattern, which suggests the stacking of fundamental units during the crystallization process. iosrjournals.org

In the context of fertilizer technology, SEM has been employed to examine the surface of urea granules coated with various substances. For instance, SEM micrographs of urea coated with zinc sulfate show a distinct alteration of the surface morphology compared to uncoated urea. researchgate.net Similarly, the examination of calcium sulfate urea (UCS) granules via SEM reveals details about their internal structure and the distribution of embedded particles.

A patent for the production of this compound describes the resulting particles as glossy, transparent, and having a slant-edge, styloid (pillar-like) shape with a yellowish tint. The particle size is reported to be in the range of 1.18 mm to 3.35 mm. epo.org While this provides a macroscopic description, it is not based on SEM analysis.

The morphology of related urea-containing crystals has also been investigated. For example, urea-thiourea doped triglycine (B1329560) sulfate crystals are described as well-faceted and transparent, although SEM analysis revealed a perfectly smooth surface with some whitish regions, which were attributed to the presence of thiourea as a complexing agent. ijcrt.org In another study, pure triglycine sulfate showed a smooth surface under SEM, while urea nitrate (B79036) doped triglycine sulfate exhibited hillocks, suggesting that the dopant alters the crystal surface morphology. ijsrset.com

The table below summarizes the morphological characteristics of this compound and related compounds as described in the available literature.

Table 1: Morphological Characteristics of this compound and Related Compounds

| Compound/Mixture | Analytical Method | Observed Morphology | Particle Size/Dimensions | Source(s) |

| This compound | Visual Inspection | Glossy, transparent, slant-edge, styloid (pillar-like) shape, yellowish tint | 1.18 mm - 3.35 mm | epo.org |

| Urea Thiourea Sodium Sulfate (UTNS) | SEM | Well-developed morphology, multiple habit faces, layered growth | Not specified | iosrjournals.org |

| Urea-Thiourea Doped Triglycine Sulfate | SEM | Well-faceted, transparent, perfectly smooth surface with whitish regions | Not specified | ijcrt.org |

| Urea Nitrate Doped Triglycine Sulfate | SEM | Hillocks on the surface | Not specified | ijsrset.com |

| Gypsum-Urea | Not specified | Short prismatic shape, fine crystallinity | Length: 30–90 μm, Width: 10–40 μm | google.com |

Theoretical and Computational Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as intermolecular interactions and the influence of solvents.

MD simulations are critical for understanding how urea (B33335) sulfate (B86663) interacts with itself and with solvent molecules in an aqueous environment. While direct MD simulations of urea sulfate are not widely published, studies on mixed solutions of urea and sulfate-containing osmolytes like choline-O-sulfate (COS) offer significant insights. nih.govrsc.org

The solvent plays a crucial role in chemical reactions, stabilizing or destabilizing reactants, products, and transition states. MD simulations can model these effects explicitly. The nucleation of urea from a solution, a process fundamental to its crystallization, has been shown through MD simulations to follow different mechanisms depending on the solvent. researchgate.net In methanol (B129727) and ethanol, a single-step nucleation process is favored, while in acetonitrile, a two-step mechanism is more likely. researchgate.net

The solvent environment also dictates the behavior of urea in complex systems. For example, in mixtures of polyelectrolytes, urea readily solvates the polymer chains and replaces water in the solvation shell, disrupting the existing hydrogen bond network. acs.org Studies on the oxidation of electroactive ureas show that the reaction mechanism can change dramatically with solvent polarity. confex.com In a less polar solvent like methylene (B1212753) chloride, reversible electrochemistry is observed due to hydrogen bonding between the reaction products. In the more polar acetonitrile, these products are better solvated, preventing the hydrogen bonding and leading to irreversible behavior. confex.com These examples underscore that the reaction mechanisms and intermolecular dynamics of this compound in solution would be highly dependent on the nature of the solvent used.

Intermolecular Interactions in Solution.

Thermodynamic Modeling of Urea-Sulfate Systems

The thermodynamic behavior of urea-sulfate systems is crucial for understanding their stability and phase equilibria. Modeling these systems often involves examining the interactions between urea, a sulfate source (like sulfuric acid or a metal sulfate), and frequently, water.

Ternary phase diagrams for the urea, sulfuric acid, and water system reveal the complex relationships between these components. google.com These diagrams map out isotherms, which indicate that compositions with a fixed ratio of urea to sulfuric acid generally become more stable at lower temperatures as the water content increases. google.com However, this is not uniform across the entire phase diagram, with exceptions near the higher acid eutectic region. google.com The phase diagram for this ternary system shows three significant eutectics. google.com The composition of these systems can be described by the weight percent of urea, sulfuric acid, and water. google.com For instance, a formulation labeled 18-0-0-17 contains 18% nitrogen from urea and 17% sulfur from sulfuric acid, which translates to 38.58% urea and 51.99% sulfuric acid by weight. google.com

Thermodynamic models, such as the Pitzer-Simonson-Clegg model, have been employed to describe the excess Gibbs energies of aqueous systems containing urea and salts like ammonium (B1175870) sulfamate. researchgate.netdoi.org While this model is for an electrolyte system, it can be reduced to a polynomial formalism for non-electrolyte systems. researchgate.netdoi.org The study of the thermodynamics of urea stabilization in acidic media, such as with sulfuric acid, is key to understanding the conditions that lead to the formation of undesirable byproducts. mdpi.comrepec.org Mathematical modeling of the reaction between urea and sulfuric acid helps in estimating the reaction enthalpy and managing the heat released during the process. mdpi.comrepec.org

The thermal stability of urea is significantly enhanced when it forms cocrystals with sulfates. Differential Scanning Calorimetry (DSC) measurements show that pure urea has an endothermic peak with an onset temperature of around 132 °C, corresponding to its melting and decomposition. mdpi.com In contrast, urea-sulfate cocrystals exhibit different and often higher thermal decomposition points. For example, the cocrystal CaSO₄·4urea does not show the characteristic urea melting peak at 132 °C; instead, its decomposition shifts to higher temperatures, overlapping with the phase transitions of calcium sulfate above 200 °C. mdpi.com Similarly, MgSO₄·6urea·0.5H₂O also lacks the urea melting peak and instead displays new melting peaks at approximately 210 °C, indicating greater stability. rsc.org This enhanced thermal stability suggests that the molecular structure of the cocrystal provides a more stable environment for the urea molecules than in the pure urea crystal. mdpi.comrsc.org

Table 1: Thermal Properties of Urea and Urea-Sulfate Cocrystals

| Compound | Onset Melting/Decomposition Temperature (°C) |

| Urea | 132 mdpi.com |

| CaSO₄·4urea | >200 mdpi.com |

| MgSO₄·6urea·0.5H₂O | ~210 rsc.org |

Numerical and simulation analyses have been used to model the conversion of urea in the presence of sulfuric acid. mdpi.com These models study the effects of temperature, the ratio of acid to urea, and reaction rates to determine the time required for optimal conversion to ammonium sulfate. mdpi.comrepec.org For instance, with a reaction rate of 1 x 10⁻⁵ s⁻¹, full conversion of urea was achieved in about 10 hours when the H₂SO₄ to urea ratio was 1.5. mdpi.comrepec.org Increasing this ratio to 10 significantly reduced the required time to 3 hours. mdpi.comrepec.org

Prediction of Cocrystal Formation and Stability

The formation of cocrystals between urea and various sulfates is a promising strategy to enhance the stability and modify the physical properties of urea. irb.hr Predicting whether a cocrystal will form and how stable it will be is a key area of theoretical and computational research.

Cocrystallization can be predicted using several methods, including computational screening. rsc.org Techniques like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to calculate the chemical potential of components in a mixture, which helps in predicting cocrystal formation. rsc.org Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), are also employed to classify pairs of molecules as likely or unlikely to form cocrystals based on a set of molecular descriptors. rsc.org

The stability of the resulting cocrystals is a primary advantage. Urea-sulfate cocrystals often exhibit significantly lower solubility and hygroscopicity compared to pure urea. mdpi.com For example, the solubility of the CaSO₄·4urea cocrystal is nearly 20 times lower than that of urea. mdpi.comirb.hr This reduced solubility leads to a more controlled and sustained release of nitrogen. rsc.orgacs.org For example, the maximum average release for pure urea is reached in 6 days, while for some cocrystals, it can be sustained for up to 26 days. rsc.org

The enhanced stability is also evident in their resistance to moisture. While urea is highly hygroscopic, ionic cocrystals like Ca(H₂PO₄)₂·4urea (a phosphate (B84403) analog, but illustrative of the principle) show significantly less moisture absorption, inheriting the stability of their inorganic parent compounds. rsc.org This increased stability helps to protect urea from hydrolysis. rsc.org Furthermore, reactive nitrogen emissions, measured as NH₃, showed a slow and nearly linear loss for a calcium this compound cocrystal over 90 days, a level of loss reached by pure urea in just one to two weeks. irb.hr

Mechanochemical synthesis is a common and efficient method for producing these cocrystals, where solid reactants are milled together. irb.hracs.org The reactivity in mechanochemical synthesis can be influenced by the hydration state of the sulfate. For instance, calcium sulfate hemihydrate reacts more quickly with urea than the dihydrate form. irb.hr The final product is often the thermodynamically stable form. nsf.gov The formation of various urea-sulfate cocrystals has been confirmed through techniques like Powder X-ray Diffraction (pXRD). irb.hracs.orgnsf.gov

Table 2: Examples of Synthesized Urea-Sulfate Cocrystals and Their Properties

| Cocrystal Formula | Key Stability Feature(s) | Reference(s) |

| CaSO₄·4CO(NH₂)₂ | ~20x lower solubility than urea; enhanced thermal stability. mdpi.comirb.hr | mdpi.comirb.hr |

| MgSO₄·6CO(NH₂)₂·0.5H₂O | Increased thermal stability (melts at ~210 °C). rsc.org | rsc.org |

| CuSO₄·3CO(NH₂)₂·H₂O | Delayed nutrient release; reduced nitrogen volatilization by >40%. rsc.orgacs.org | rsc.orgacs.org |

| ZnSO₄·CO(NH₂)₂·2H₂O | Slow-release nitrogen provision. acs.org | acs.org |

The crystal structure of these cocrystals confirms the interaction between urea and the sulfate salt. In CaSO₄·4(CH₄N₂O), for example, the structure consists of linear chains of CaSO₄ with the urea molecules held within the crystal lattice, coordinated to the calcium ions. researchgate.net This structural arrangement is responsible for the altered properties and enhanced stability of the cocrystal compared to its individual components. researchgate.net

Applications in Advanced Materials and Catalysis Research

Design and Synthesis of Urea (B33335) Sulfate-Based Catalysts

The incorporation of urea and sulfate (B86663) functionalities into catalytic systems has led to the development of efficient catalysts for various chemical transformations. These catalysts often leverage properties such as solid acidity and the ability to generate reactive radical species.

Solid-acid catalysts are crucial for the conversion of biomass, like cellulose (B213188), into valuable chemical products such as glucose. A novel approach involves the synthesis of a solid-state form of urea sulfate immobilized on a silica (B1680970) support derived from rice husk ash (RHA). This catalyst, designated as RHAUR-SO4H, is created by functionalizing the silica with chloride groups, which then react with urea. The resulting material acts as a stable and reusable heterogeneous catalyst. researchgate.net

Research has demonstrated the effectiveness of this catalyst in the degradation of cellulose to glucose. In one study, using RHATU-SO4H (a related thiourea-based catalyst), a glucose yield of 81% was achieved at 140°C after 16 hours. researchgate.net The design of such solid-acid catalysts often considers colloidal theory to enhance the interaction between the catalyst particles and the cellulose substrate, which can be limited by electrostatic repulsion. rsc.org Strategies to overcome this barrier include increasing reaction temperatures or developing bifunctional catalysts to promote coagulation and improve catalytic efficiency. rsc.org

| Catalyst System | Application | Key Findings | Reference |

|---|---|---|---|

| RHAUR-SO4H / RHATU-SO4H | Cellulose Hydrolysis | Achieved 81% glucose yield at 140°C. The catalyst is stable and reusable. | researchgate.net |

| Acidic Ionic Liquid ([C3SO3Hmim]HSO4) | Cellulose Hydrolysis | Acts as a catalyst in a heterogeneous system to produce reducing sugars from sugarcane cellulose. | mdpi.com |

Advanced Oxidation Processes (AOPs) that utilize the highly reactive sulfate radical (SO₄⁻•) are recognized as effective methods for breaking down persistent organic pollutants in water. nih.govmagtech.com.cn The sulfate radical possesses a high redox potential and a longer half-life compared to the hydroxyl radical (•OH), making it particularly efficient. nih.gov These radicals are typically generated by activating persulfates, such as peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS), through methods like heat, UV radiation, or catalysis. magtech.com.cnnih.gov

While often the target for removal, urea's interaction within these systems is significant. Sulfate radical-based AOPs have been specifically investigated for the degradation of urea, a problematic pollutant in reclaimed water destined for ultrapure water (UPW) production. nih.gov In these systems, catalysts like powdered activated carbon (PAC) can be used to activate PMS, leading to the complete decomposition of urea. nih.gov The high affinity of the sulfate radical for electron-donating groups, such as the amine group in urea, suggests that SR-AOPs are highly efficient for its degradation. nih.gov The process involves the generation of SO₄⁻•, •OH, and O₂⁻•, which all play crucial roles in the breakdown of urea and other organic contaminants. nih.gov

Photocatalysis has emerged as a promising technology for environmental remediation, including the degradation of urea in wastewater. researchgate.net The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light, generates electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH), which then oxidize pollutants like urea. researchgate.netmdpi.com

The photocatalytic oxidation of urea leads to the formation of ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻) ions. researchgate.netmdpi.com Studies have shown that under visible light irradiation, N-doped TiO₂ catalysts can effectively degrade urea. mdpi.com The efficiency of this process can be influenced by various factors, including the presence of other ions in the water matrix. Interestingly, the oxidation efficiency of urea on TiO₂ has been found to be higher in urine than in pure water, an effect attributed to the higher production of •OH radicals. researchgate.net In some advanced systems, magnetically recoverable photocatalysts have been developed that show superior activity due to efficient charge separation and high surface area. researchgate.net It has also been shown that photocatalytic processes can be used for the synthesis of urea from in-situ generated ammonia (B1221849) and carbon dioxide over zeolite-supported Fe-titanate catalysts. nih.gov

Advanced Oxidation Processes (AOPs) utilizing Sulfate Radicals for Organic Pollutant Degradation.

Development of Functional Materials

The principles of supramolecular chemistry and crystal engineering are being applied to urea and sulfate compounds to create novel functional materials with precisely controlled properties and applications.

The ability of the urea group to form strong and directional hydrogen bonds makes it an ideal building block in supramolecular chemistry for the design of synthetic receptors. jst.go.jp A significant area of this research focuses on creating receptors that can selectively bind anions, with the sulfate anion (SO₄²⁻) being a key target due to its environmental and biological importance. nih.govfrontiersin.org

Researchers have designed and synthesized various urea-based receptors, often with a tripodal structure, that can encapsulate sulfate ions. nih.govnih.govtandfonline.com These receptors, built on platforms like N-methyl-1,3,5-benzenetricarboxamide, pre-organize the urea moieties to create a cavity perfectly suited for binding tetrahedral oxyanions like sulfate through multiple hydrogen bonds. nih.govnih.gov In many cases, two tripodal receptor molecules form a "sandwich" complex around a single sulfate anion. frontiersin.org More complex assemblies, such as self-assembled cages with a 4:4 stoichiometry of ligand to sulfate, have also been created, demonstrating sophisticated self-sorting and molecular recognition capabilities. nih.govresearchgate.net These systems showcase the power of arranging urea hydrogen-bond donors on a scaffold to achieve strong and selective binding of sulfate ions, even in competitive solvents. soton.ac.uk

| Receptor/System Type | Structure/Stoichiometry | Key Feature | Reference |

|---|---|---|---|

| Tripodal tris-urea receptors | 2:1 (receptor:sulfate) "sandwich" complex | Two receptors encapsulate a single sulfate anion. | frontiersin.org |

| N-methyl-1,3,5-benzenetricarboxamide platform | 1:1 (receptor:sulfate) cage structure | Encapsulation of a single anion within a preorganized cage. | nih.gov |

| Bis-urea ligand with ammonium moiety | 4:4 (ligand:sulfate) self-assembled capsule | Four sulfate ions are clustered within a hydrophobic cavity formed by four ligands. | nih.govresearchgate.net |

| Quinolinyl-functionalised tripodal tris-urea receptor | 2:1 (host:guest) complex with H₂SO₄ | The protonated receptor binds the sulfate ion outside the tripodal cleft. | tandfonline.com |

Cocrystal engineering has emerged as a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients and, more recently, agrochemicals like urea. purdue.edu By combining urea with a coformer molecule—in this case, a sulfate salt—a new crystalline solid form, or cocrystal, is created with unique properties. purdue.edursc.org A primary goal of forming urea-sulfate cocrystals is to reduce the high solubility and hygroscopicity of pure urea, thereby creating slow-release or enhanced-efficiency fertilizers. mdpi.comresearchgate.net

Mechanochemical synthesis is a common and sustainable method used to produce these cocrystals, for example, by reacting urea with calcium sulfate (gypsum), zinc sulfate, or copper sulfate. mdpi.comacs.orgacs.org The resulting cocrystals, such as CaSO₄·4urea and CuSO₄·3CO(NH₂)₂·H₂O, exhibit significantly different properties compared to their parent compounds. mdpi.comacs.org For instance, the solubility of the CaSO₄·4urea cocrystal is nearly 20 times lower than that of pure urea, and it shows a much slower, near-linear release of ammonia over extended periods. mdpi.comacs.org This modified release profile enhances nitrogen use efficiency, reduces nutrient loss to the environment through volatilization and leaching, and can lead to increased crop yields. rsc.orgmdpi.com

| Compound | Property | Value/Observation | Comparison to Pure Urea | Reference |

|---|---|---|---|---|

| Urea | Solubility | ~1000 mg/mL | - | rsc.org |

| CaSO₄·4urea | Solubility | ~20 times lower than pure urea | Significantly reduced solubility | mdpi.comacs.org |

| Urea·4HBA cocrystal | Solubility | 9.2 mg/mL | ~99% reduction in solubility | rsc.org |

| Urea | Nutrient Release | Maximum release reached after 6 days | - | rsc.org |

| Urea·4HBA cocrystal | Nutrient Release | Sustained release until 26 days | Significantly prolonged release | rsc.org |

| CuSO₄·3CO(NH₂)₂·H₂O | Nitrogen Volatilization | Reduced by over 40% after 27 days | Improved nitrogen retention | rsc.org |

Potential in Ion Exchange Materials

While not an ion exchange resin itself, this compound demonstrates significant potential in the field of ion exchange materials, primarily as a highly effective regenerant for cation exchange resins. This application is crucial for restoring the functionality of resins used in water softening and demineralization processes.

Research and patent literature detail the use of this compound as an acid regenerant, which is essential for stripping accumulated hardness ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), from exhausted resin beds. google.comgoogleapis.compatsnap.com In typical water softening operations, ion exchange resins swap their protons (H⁺) or sodium ions (Na⁺) for the divalent cations that constitute "hardness" in water. google.comdupont.com Once the resin becomes saturated with these hardness ions, it loses its effectiveness and must be regenerated. googleapis.compatsnap.com

This is where this compound plays a critical role. As an acid salt, it provides the necessary concentration of protons to reverse the ion exchange process. google.com When a solution of this compound is passed through the exhausted resin, the protons from the regenerant displace the captured calcium and magnesium ions, thereby restoring the resin's original capacity to soften water. google.comgoogleapis.com

Detailed Research Findings:

Patents for industrial water treatment methods describe this compound as a preferred acid regenerant for both weak acid cation exchange resins (often with a polyacrylic copolymer matrix and carboxylic acid functional groups) and strong acid cation exchange resins (typically with a polystyrene matrix and sulfonic acid functional groups). google.comgoogleapis.com

Key findings from this research include:

High Efficiency: this compound is an effective source of protons, enabling the efficient removal of water hardness ions from the resin. google.com

Versatility: It can be used for various resin types, including those with carboxylic or sulfonic acid functional groups. google.com

Concentrated Form: this compound can be transported in a concentrated form (with a pH from approximately -3 to 1) and diluted on-site before use, which reduces transportation costs. google.comgoogleapis.com

Alternative to Conventional Methods: This method provides an alternative to traditional regeneration, which often uses large quantities of sodium chloride (brine), leading to environmental concerns about high sodium content in wastewater streams. googleapis.compatsnap.com

The regeneration process involves contacting the exhausted resin with the this compound solution for a period ranging from a few minutes to over an hour, effectively re-charging the resin for subsequent service cycles. google.comgoogleapis.com

The table below summarizes the role of this compound in the regeneration of different types of cation exchange resins, based on documented applications.

| Resin Type | Polymer Matrix | Functional Group | Role of this compound | Mechanism |

|---|---|---|---|---|

| Weak Acid Cation Resin | Polyacrylic Copolymer | Carboxylic Acid (-COOH) | Acid Regenerant | Provides H⁺ ions to displace Ca²⁺/Mg²⁺ from the resin. google.comgoogleapis.com |

| Strong Acid Cation Resin | Polystyrene | Sulfonic Acid (-SO₃H) | Acid Regenerant | Provides H⁺ ions to displace Ca²⁺/Mg²⁺ from the resin. google.com |

Environmental Chemistry and Fate of Urea Sulfate

Soil Environmental Processes

In the soil environment, urea (B33335) sulfate (B86663) undergoes several key processes, including degradation, alteration of soil chemistry, gaseous emissions, and potential movement through the soil profile.

The degradation of urea sulfate in soil begins with its dissociation into urea and sulfuric acid. regulations.gov The subsequent breakdown of urea is primarily a biological process driven by the enzyme urease, which is widely present in agricultural soils. epa.govucanr.edu This enzymatic hydrolysis converts urea into ammonium (B1175870) carbonate, which then forms ammonia (B1221849) and carbon dioxide. epa.govregulations.govucanr.edu

The rate of urea hydrolysis is highly dependent on several factors, including soil type, moisture content, and temperature. epa.gov In many soils, the conversion of urea to ammonium can be nearly complete within 24 to 48 hours. epa.govucanr.edu The sulfuric acid component dissolves in the soil solution, releasing sulfate and hydrogen ions. epa.govregulations.gov

The primary by-products of this compound degradation in soil are:

Ammonia (NH₃)

Carbon Dioxide (CO₂)

Ammonium (NH₄⁺)

Sulfate ions (SO₄²⁻)

Hydrogen ions (H⁺)

Table 1: Degradation Summary of this compound in Soil

| Component | Primary Degradation Process | Key By-products | Influencing Factors | Citation |

|---|---|---|---|---|

| Urea | Enzymatic Hydrolysis (Urease) | Ammonia, Carbon Dioxide, Ammonium | Soil Type, Moisture, Temperature | epa.govucanr.edu |

| Sulfuric Acid | Dissociation | Sulfate ions, Hydrogen ions | Soil Buffering Capacity, Soil pH | epa.gov |

This compound application has a significant acidifying effect on soil. asankood.ir This is primarily due to the sulfuric acid component, which releases hydrogen ions (H⁺) into the soil solution, thereby lowering the pH. epa.gov The extent of this acidification depends on the soil's buffering capacity, which is its ability to resist changes in pH. epa.gov

The urea component has a more complex, two-phase effect on soil pH. Initially, the hydrolysis of urea to ammonium carbonate can cause a temporary, localized increase in pH. nih.govgreengubregroup.com However, the subsequent microbial nitrification of ammonium (NH₄⁺) to nitrate (B79036) (NO₃⁻) is an acid-forming process that releases hydrogen ions, leading to a net long-term decrease in soil pH. nih.govgreengubregroup.com Studies comparing urea with ammonium sulfate have shown that both fertilizers decrease soil pH, though the effect from ammonium sulfate is often more pronounced. embrapa.brresearchgate.nettandfonline.com

Table 2: Impact of this compound Components on Soil Acidity

| Component | Initial pH Effect | Long-term pH Effect | Governing Process | Citation |

|---|---|---|---|---|

| Urea | Temporary Increase | Decrease | Hydrolysis, followed by Nitrification | nih.govgreengubregroup.com |

| Sulfuric Acid | Decrease | Decrease | Dissociation and release of H⁺ ions | epa.gov |

The application of urea-based fertilizers, including this compound, can lead to the atmospheric loss of nitrogen through ammonia (NH₃) volatilization and nitrous oxide (N₂O) emissions.

Ammonia Volatilization: The hydrolysis of urea produces ammonia. epa.gov If this process occurs on the soil surface, the resulting ammonia gas can be lost to the atmosphere, a process known as volatilization. greengubregroup.com This risk is particularly high in alkaline soils and when the fertilizer is not incorporated into the soil after application. greengubregroup.comloyalfertilizer.com

Nitrous Oxide Emissions: Nitrous oxide, a potent greenhouse gas, is produced in soil through the microbial processes of nitrification and denitrification. mdpi.comfao.org The application of nitrogen fertilizers like this compound increases the available mineral nitrogen in the soil, which can stimulate these processes and lead to higher N₂O emissions. tandfonline.com The initial increase in soil pH during urea hydrolysis can particularly promote denitrification. tandfonline.com Some research indicates that urea fertilization can result in significantly higher N₂O emission rates compared to ammonium-based fertilizers. nih.gov

Leaching is the process by which soluble compounds are washed down through the soil profile with water. The leaching potential of this compound is linked to the mobility of its components.

Urea itself is highly water-soluble and does not bind strongly to soil particles, making it susceptible to leaching if heavy rainfall or irrigation occurs shortly after application, before hydrolysis can take place. epa.govucanr.edumsu.edu Once urea is hydrolyzed to ammonium (NH₄⁺), its mobility is significantly reduced, as the positively charged ammonium ion is held by the negatively charged soil colloids. ucanr.edu However, the nitrate (NO₃⁻) produced during the subsequent nitrification process is also highly mobile and prone to leaching. mdpi.commsu.edu Therefore, the timing of precipitation relative to application and the rate of hydrolysis and nitrification are critical factors determining the ultimate leaching loss of nitrogen from this compound. msu.edu

Ammonia Volatilization and Nitrous Oxide Emissions from Application.

Aquatic Environmental Processes

When this compound enters water bodies, its components undergo biodegradation, influencing water chemistry and quality.

In aquatic environments, biodegradation is the primary process for the breakdown of the urea component of this compound. epa.gov This degradation is a two-stage biological process. environcj.in

Urea Hydrolysis: The first stage involves the hydrolysis of urea to ammonia and carbon dioxide, facilitated by ureolytic bacteria. environcj.in

Nitrification/Denitrification: The ammonia produced can then be oxidized to nitrate by nitrifying bacteria (like Nitrosomonas sp. and Nitrobacter sp.). environcj.in Subsequently, under anaerobic conditions, denitrifying bacteria can convert the nitrate into nitrogen gas, which is released into the atmosphere. environcj.in

Phytoplankton can also play a significant role in urea degradation in aquatic systems by utilizing it as a source of nitrogen. epa.govnih.gov This process is often enhanced by sunlight. epa.gov While urea is biodegradable, its excessive presence in water bodies can lead to eutrophication—an over-enrichment of nutrients that causes harmful algal blooms and depletes oxygen. syfert.nettidjma.tn

Role in Wastewater Treatment Technologies

Urea is a significant nitrogen-containing compound found in both industrial and municipal wastewater, originating from sources such as urea production plants, agricultural runoff, and human metabolic waste. d-nb.infomdpi.comresearchgate.net Its management in wastewater treatment is crucial to prevent environmental issues like eutrophication and ammonia toxicity. researchgate.netmdpi.com

The primary step in removing urea from wastewater is its hydrolysis into ammonia and carbon dioxide. d-nb.infoumn.edu This process can be achieved through thermal, enzymatic, or biological methods. d-nb.inforesearchgate.net In industrial settings, such as urea production plants, thermal hydrolysis is a common method where wastewater is heated to high temperatures (e.g., 170–230 °C) under pressure (e.g., 1.7 MPa) to break down urea. d-nb.info This process can achieve very low effluent urea concentrations, sometimes less than 1 ppm. d-nb.info

In both industrial and municipal wastewater, biological treatment is a key process. d-nb.infomdpi.com This typically involves a series of steps within bioreactors. d-nb.info The first stage is ammonification, where bacteria convert the organic nitrogen in urea into ammonium ions. d-nb.info This is followed by nitrification, an aerobic process where Nitrosomonas bacteria convert ammonium to nitrite (B80452), and Nitrobacter bacteria then convert nitrite to nitrate. d-nb.info Subsequent denitrification under anoxic conditions converts nitrates into nitrogen gas, which is then released into the atmosphere. d-nb.info

Wastewater from human urine, a major component of municipal wastewater, contains high concentrations of urea and is a significant source of nitrogen. mdpi.commdpi.com The concentration of ammonia in typical municipal wastewater ranges from 20 to 75 mg/L NH₄⁺-N. mdpi.com Specialized systems, such as sequencing batch reactors (SBRs), have been developed to handle high-concentration urea wastewater, achieving urea removal efficiencies higher than 98%. researchgate.net Similarly, a submerged aerated biological filter (SABF) reactor has demonstrated over 99.5% urea removal efficiency. researchgate.net The use of urease-producing bacteria (UPB) in conjunction with sulfate-reducing bacteria (SRB) has also been shown to be an effective strategy, particularly for treating acidic industrial wastewater like acid mine drainage (AMD) that is co-contaminated with urea wastewater. nih.gov In one study treating real AMD, this synergistic approach achieved 96.89% sulfate removal and raised the pH from 2 to 8. nih.gov

Table 1: Performance of Different Wastewater Treatment Technologies for Urea Removal

This table summarizes the removal efficiencies and operating conditions of various technologies used for treating urea-laden wastewater based on research findings.

| Treatment Technology | Wastewater Type | Key Operating Conditions | Urea Removal Efficiency (%) | Total Nitrogen Removal Efficiency (%) | Reference |

| Thermal Hydrolysis (Stamicarbon method) | Industrial (Urea Plant) | 170–230 °C, 1.7 MPa | >99.99 | N/A | d-nb.info |

| Submerged Aerated Biological Filter (SABF) | Industrial (Urea Plant) | Autotrophic, simultaneous urea hydrolysis, partial nitritation, anammox | >99.5 | 77.09 | researchgate.net |

| Sequencing Batch Reactor (SBR) | Industrial (High-concentration urea) | Influent urea: 500-1200 mg/L, partial nitritation | >98 | 81.45 (in subsequent anammox reactor) | researchgate.net |

| Anoxic-Oxic (AO) Process | Industrial (Textile Printing) | 0 g/L Na₂SO₄ | ~98 | 88 | nih.gov |

| Anoxic-Oxic-Anoxic (AOA) Process | Industrial (Textile Printing) | 0 g/L Na₂S₂O₄ | 98 | 90 | xust.edu.cn |

| UPB-SRB Synergy | Industrial (Acid Mine Drainage) | Treatment of real AMD | N/A | 96.89 (SO₄²⁻ removal) | nih.gov |

High salinity in wastewater, often present in industrial effluents like those from textile printing, can significantly impact the efficiency of biological nitrogen removal processes. nih.govxust.edu.cn The effect of salinity, however, can vary depending on the specific salt and its concentration.

Conversely, a different study using sodium dithionite (B78146) (Na₂S₂O₄), another salt common in textile wastewater, found that increasing salinity from 0 to 25 g/L significantly inhibited urea hydrolysis, as well as total nitrogen and COD removal. xust.edu.cn At 0 g/L Na₂S₂O₄, the optimal removal efficiencies for urea (98%), total nitrogen (90%), and COD (96%) were achieved. xust.edu.cn When the salt concentration reached 25 g/L, total nitrogen and COD removal dropped to 55% and 63%, respectively. xust.edu.cn

In high-salt urea wastewater, specialized salt-tolerant bacteria like Halomonas sp. H36 have shown promise. nih.gov This strain can perform simultaneous urea hydrolysis, nitrification, and denitrification, achieving a total nitrogen removal rate of 90.25% in simulated ship domestic sewage. nih.gov The presence of high salt concentrations can adversely affect microbial growth and the activity of the urease enzyme, which is crucial for hydrolysis. researchgate.net For instance, research on soil has shown that urea hydrolysis significantly decreases as salt concentration increases. frontiersin.org

The removal of urea and the subsequent ammonia from wastewater involves several key mechanisms. d-nb.inforesearchgate.net As urea itself is highly mobile in soil and water, its conversion to ammonia is the critical first step for biological removal or stabilization. umn.edunih.gov

Urea Hydrolysis : The breakdown of urea (CO(NH₂)₂) into ammonia (NH₃) and carbon dioxide (CO₂) is the initial and rate-limiting step. d-nb.infoumn.edu

Thermal Hydrolysis : This physical process uses high heat and pressure to decompose urea, primarily in industrial applications. d-nb.info

Enzymatic Hydrolysis : This involves the enzyme urease, which catalyzes the hydrolysis reaction. d-nb.infomdpi.com This can be accomplished by adding the enzyme directly or, more commonly, by using microorganisms that produce it. mdpi.comresearchgate.netnih.gov

Intracellular Hydrolysis : A key biological mechanism where urea is absorbed into the microbial cell and then hydrolyzed by intracellular urease. researchgate.netresearchgate.netnih.govnih.gov This process is considered dominant in many biological treatment systems, as it can protect the ammonia-oxidizing bacteria from potential inhibition by high free ammonia concentrations in the bulk solution. researchgate.netnih.gov

Ammonia Removal : Once urea is converted to ammonia/ammonium, several pathways are used for its removal.

Biological Nitrification-Denitrification : This is the most common method. d-nb.info Ammonia (NH₃) is first oxidized to nitrite (NO₂⁻) and then to nitrate (NO₃⁻) by nitrifying bacteria in an aerobic environment. d-nb.infomdpi.com Subsequently, denitrifying bacteria reduce the nitrate to nitrogen gas (N₂) in an anoxic environment, which is then released from the water. d-nb.info

Anammox Process : Anammox (anaerobic ammonium oxidation) is an innovative biological process where ammonium and nitrite are directly converted into nitrogen gas under anoxic conditions. researchgate.net This is often preceded by a partial nitritation step where about half the ammonium is converted to nitrite. researchgate.netresearchgate.net

Electrochemical Oxidation : This method can remove urea and ammonia by oxidizing them at an electrode surface. researchgate.netmdpi.com Nickel-based catalysts are often preferred for their high catalytic activity in urea electro-oxidation. researchgate.net

Impact of Salinity on Hydrolysis and Removal Efficiency.

Atmospheric Chemistry Interactions

The urea component of this compound plays a role in atmospheric chemistry, primarily after being released into the atmosphere from various sources, including agricultural activities, animal waste, and industrial emissions. researchgate.netnih.govpnas.org

Urea in the atmosphere can participate in chemical reactions that lead to the formation of secondary pollutants. researchgate.netpublish.csiro.au Theoretical studies suggest that gaseous urea can influence new particle formation and act as a catalyst in certain atmospheric reactions. publish.csiro.aunoaa.gov

A significant interaction is the role of urea in the hydrolysis of nitrogen dioxide (NO₂). publish.csiro.au Computational studies have shown that urea can promote the reaction of NO₂ with water, a process that produces nitrous acid (HONO). publish.csiro.au HONO is an important atmospheric compound as its photolysis is a major source of hydroxyl (OH) radicals, which drive atmospheric oxidation chemistry. publish.csiro.au Urea's catalytic effect in this reaction is more potent than that of ammonia. publish.csiro.au

Furthermore, the reaction sequence can lead to the formation of urea nitrate (CH₅N₂O⁺·NO₃⁻), which is a type of aerosol. publish.csiro.au The formation of these secondary nitrogen-containing particles contributes to atmospheric aerosol loading, which has implications for air quality and climate. publish.csiro.aursc.org The presence of urea has been linked to gas-to-particle conversions in the atmosphere, and it is considered an important, though variable, component of water-soluble organic nitrogen in aerosols and rainfall. researchgate.netnih.gov Studies have also explored the potential for thiourea (B124793) and urea to contribute to particle formation events, especially in regions with high agricultural activity. rsc.org

Agricultural Chemistry and Soil Science Research

Efficacy as a Nitrogen and Sulfur Source

Urea (B33335) sulfate (B86663) is gaining attention in agricultural research as a dual-nutrient fertilizer, providing both nitrogen and sulfur to crops. Its efficacy is often evaluated in comparison to conventional nitrogen and sulfur fertilizers.

Research has been conducted to compare the performance of urea-sulfur fertilizers, including forms of urea sulfate, with traditional fertilizers like urea and ammonium (B1175870) sulfate. These studies often focus on crop yield and nutrient uptake.

In a two-year field trial with maize, various urea-sulfur fertilizers were compared to conventional urea. nih.govresearchgate.net In 2018, a combination of urea and ammonium sulfate resulted in a 10.5% higher grain yield than urea alone, while a urea cocrystal with calcium sulfate showed a 7.5% increase. nih.govresearchgate.net The following year, the urea cocrystal led to a significant 23.07% increase in grain yield compared to urea, and a urea-calcium sulfate mixture provided a 10.46% increase. nih.govresearchgate.net These findings suggest that the inclusion of sulfate with urea can enhance crop productivity. nih.govresearchgate.net

Another study on sorghum demonstrated that a urea-calcium sulfate cocrystal applied at the same nitrogen rate as urea resulted in an 87.5% greater grain yield compared to the control, while urea alone yielded 51.4% more than the control. mdpi.com This highlights the potential of urea-sulfur compounds to improve crop yields beyond what is achieved with conventional urea. mdpi.com